molecular formula C28H48O B073856 Cholesterol methyl ether CAS No. 1174-92-1

Cholesterol methyl ether

Cat. No.: B073856
CAS No.: 1174-92-1
M. Wt: 400.7 g/mol
InChI Key: RCXPTZJNVLDKKV-PXBBAZSNSA-N
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Description

Contextualization within Sterol Ether Chemistry and Analogues

Cholesterol methyl ether, also known as 3-methoxycholest-5-ene, belongs to the class of sterol ethers. These compounds are characterized by the replacement of the polar 3β-hydroxyl group of a sterol with an ether linkage. This seemingly simple modification has profound implications for the molecule's behavior, particularly its interactions within lipid bilayers and its ability to participate in hydrogen bonding.

The etherification of cholesterol's hydroxyl group reduces its polarity compared to the parent molecule. This alteration is critical in studies aiming to understand the specific contribution of the hydroxyl group to cholesterol's functions. Other sterol ethers, such as cholesteryl ethyl ether and longer-chain alkyl ethers, have also been synthesized and studied. Research has shown that as the hydrophobicity of the ether-linked moiety increases, the interfacial stability of the sterol ether decreases. researchgate.net This makes this compound, with the smallest ether modification, a particularly interesting analogue for direct comparison with cholesterol.

Historical Development of this compound Research

The study of this compound dates back to at least the mid-20th century. An early report on the formation of cholesterol and i-cholesteryl methyl ether appeared in the Journal of Biological Chemistry in 1948, highlighting its early recognition in biochemical research. nih.gov In the latter half of the 20th century, the synthesis of various cholesteryl alkyl ethers, including the methyl ether, was further refined. For instance, a method involving the alcoholysis of cholesterol p-toluenesulfonate was found to be superior for preparing these ethers. nih.gov

A significant milestone in understanding the functional role of this compound came from studies in the late 1970s and early 1980s. Research demonstrated that this compound could effectively substitute for cholesterol in supporting the growth of the yeast mutant Saccharomyces cerevisiae GL-7, which is a sterol auxotroph. ias.ac.in This finding was crucial as it suggested that the 3β-hydroxyl group of cholesterol was not an absolute requirement for all of its biological functions, paving the way for its use as a control in a multitude of biochemical experiments. More recent research has continued to employ this compound in sophisticated biophysical studies of membranes and as an internal standard in lipidomics.

Significance as a Research Compound and Model System in Steroid Biochemistry

The primary significance of this compound in research lies in its utility as a molecular probe to elucidate the specific functions of cholesterol's 3β-hydroxyl group. By comparing the effects of cholesterol and its methyl ether in various assays, scientists can infer the roles of hydrogen bonding and the polarity of this specific functional group.

One of the most prominent areas of its application is in the study of lipid rafts . These are specialized membrane microdomains enriched in cholesterol and sphingolipids. The formation and stability of lipid rafts are thought to be critically dependent on the interactions between cholesterol and other lipids. Studies have utilized this compound to investigate the importance of the hydroxyl group in these interactions.

Furthermore, this compound has been instrumental in understanding membrane fluidity and permeability . Cholesterol is known to modulate the fluidity of cell membranes, making them less fluid at higher temperatures and more fluid at lower temperatures. By comparing the effects of cholesterol and this compound, researchers have been able to dissect the contribution of the hydroxyl group to this modulatory role. For instance, some studies have shown that while this compound can mimic some of cholesterol's effects on membrane properties, it is less effective in reducing glucose permeability across liposomal membranes, suggesting a key role for the hydroxyl group in regulating membrane barrier function.

In the realm of analytical chemistry, this compound serves as an excellent internal standard for the quantitative analysis of cholesterol in biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.net Its chemical similarity to cholesterol ensures that it behaves similarly during extraction and derivatization processes, while its distinct mass allows for accurate quantification.

The biotransformation of this compound has also been a subject of research. For example, studies have shown that certain microorganisms can transform this compound into other steroid derivatives, providing insights into microbial steroid metabolism. researchgate.net

Finally, the study of cholesterol-containing liquid crystals has also benefited from the use of this compound and other ethers. These studies explore how modifications to the cholesterol structure affect the properties of liquid crystalline phases, which have applications in displays and other technologies. rsc.orggoogle.comwikipedia.org

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Physical and Chemical Properties

PropertyValueReference
Chemical FormulaC28H48O nist.gov
Molecular Weight400.68 g/mol nist.gov
AppearanceWhite to off-white solid
Melting Point84-86 °C
SolubilitySoluble in organic solvents like chloroform (B151607) and ethanol; insoluble in water.

Comparative Effects on Membrane Properties

Membrane PropertyEffect of CholesterolEffect of this compoundReference
Growth Support in Yeast (S. cerevisiae GL-7)EffectiveEffective ias.ac.in
Reduction of Glucose Permeability in LiposomesHighLower than cholesterol
Induction of Liquid-Ordered PhaseStrongWeaker than cholesterol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXPTZJNVLDKKV-PXBBAZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880723
Record name Cholesterol methyl ether
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Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174-92-1
Record name 3-O-Methylcholesterol
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Record name Cholesterol methyl ether
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Record name Cholesterol methyl ether
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Synthetic Methodologies and Precursor Derivatization of Cholesterol Methyl Ether

Chemical Synthesis Approaches

The creation of the ether linkage at the C3 position of the cholesterol steroid nucleus is the primary objective of these synthetic strategies.

Direct methylation of the 3β-hydroxyl group of cholesterol represents a common approach. O-methylation of phenolic compounds is a fundamental reaction in organic chemistry, often involving reagents like dimethyl sulfate (B86663) or methyl halides. mdpi.com While not phenols, alcohols like cholesterol can undergo etherification. A novel method involves treating the sodium salt of cholesterol, formed by reacting cholesterol with a strong base, with mesylates of alcohols in toluene (B28343) in the presence of anhydrous dimethylformamide. nih.gov This approach has been used to synthesize various cholesteryl ethers with yields between 55 and 70%. nih.gov

Another relevant process is the transmethylation of cholesteryl esters. A rapid procedure uses sodium methoxide (B1231860) in methanol (B129727), in the presence of methyl acetate (B1210297) and diethyl ether, to transmethylate cholesteryl esters at room temperature. researchgate.net This reaction can achieve over 99% transesterification within minutes. researchgate.net

Table 1: Transmethylation of Cholesteryl Palmitate over Time This table shows the percentage of cholesteryl [1-¹⁴C]palmitate that has been transesterified at different time points using a sodium methoxide solution.

Reaction Time (minutes)Cholesteryl Palmitate Transesterified (%)
155.8
277.5
587.7
1093.8
3099.4
6099.5
9099.5
12099.5
Data sourced from Christie, W. W. (1982). researchgate.net

An alternative and often superior method for synthesizing cholesteryl alkyl ethers involves the alcoholysis of cholesterol p-toluenesulfonate (tosylate). nih.gov This method is particularly effective for preparing long-chain unsaturated alkyl ethers. nih.gov By converting the hydroxyl group into a good leaving group like tosylate, the subsequent nucleophilic substitution by a methoxide ion is facilitated. Similarly, reacting the sodium salt of cholesterol with alkyl halides is another pathway, though it is considered less superior than the tosylate method for certain derivatives. nih.govnih.gov

The formation of i-cholesteryl methyl ether (3α,5α-cyclo-6β-methoxycholestane) is a notable isomeric transformation. nih.gov This isomer can be formed from cholesterol under certain reaction conditions and serves as a key intermediate in the synthesis of isotopically labeled cholesterol. researchgate.net For instance, the acid-catalyzed reaction of i-cholesteryl methyl ether with water, using a catalyst like trifluoromethanesulfonic acid in 1,4-dioxane (B91453), yields cholesterol. researchgate.net

The stereochemistry of the C3 hydroxyl group is a critical factor in the synthesis of cholesterol derivatives. Cholesterol possesses a β-configuration for its hydroxyl group, meaning it projects out from the plane of the steroid ring. wikipedia.org Etherification reactions, such as the Mitsunobu reaction, are known to proceed through an inversion of stereochemistry. nih.gov This means that a starting material with a β-hydroxyl group would result in a product with an α-ether linkage. Maintaining the original β-configuration often requires a multi-step process that avoids direct Sₙ2-type displacement at the C3 carbon or utilizes a mechanism that proceeds with retention of configuration. The synthesis of epi-cholesteryl methyl ether, the 3α-methoxy isomer, highlights the importance of controlling the stereochemical outcome of the etherification. sigmaaldrich.com The inherent rigidity of the steroid nucleus and the potential for steric hindrance also influence the accessibility of the C3 position to reagents, affecting reaction rates and yields. nih.gov

Derivatization Protocols for Sterol Analysis

Chemical derivatization is a crucial step in preparing sterols for analysis by methods such as gas chromatography-mass spectrometry (GC-MS). Converting the hydroxyl group to a less polar ether group increases the volatility of the sterol, which is necessary for GC analysis.

Thermochemolysis with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is an effective and rapid method for the analysis of sterols. mdpi.comnih.govresearcher.life This technique combines hydrolysis and methylation into a single step, allowing for the analysis of both free sterols and those bound in esters as their corresponding methyl ethers. mdpi.comnih.gov The reaction is typically performed by heating the sample with the TMAH reagent in a pyrolyzer connected directly to a GC-MS system or in a sealed glass ampule. mdpi.com

The methylation efficiency for sterols using TMAH can exceed 90%, ensuring stable and reliable analysis. mdpi.comnih.gov This method has been successfully applied to a wide variety of sterols and stanols, including cholesterol, sitosterol, brassicasterol, dinosterol, and coprostanol, from environmental samples like marine sediments. nih.govnih.gov The resulting sterol methyl ethers can be identified by their characteristic mass spectra. nih.gov TMAH has become a valuable reagent not only in terrestrial laboratories but is also considered the primary thermochemolysis reagent for in-situ chemical analysis in planetary exploration missions. nih.gov

Table 2: Sterols Detected as Methyl Ethers via TMAH Thermochemolysis A list of various sterols that have been successfully derivatized to their methyl ether forms for analysis using the TMAH method.

Sterol NameChemical Name
CholesterolCholest-5-en-3β-ol
Sitosterol24-Ethylcholest-5-en-3β-ol
Brassicasterol24-Methylcholesta-5,22E-3β-ol
Isofucosterol24-Ethylcholesta-5,24(28)Z-dien-3β-ol
Dinosterol4α,23,24-Trimethyl-5α(H)-cholest-22E-en-3β-ol
Coprostanol5β(H)-cholestan-3β-ol
Data sourced from Yamane et al. (2019). nih.govnih.gov

Comparative Analysis of Derivatization Efficiency for Ether-Bonded Sterols

The analysis of free sterols by mass spectrometry (MS) techniques like matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) is often challenging due to the neutral charge and easy fragmentation of these molecules. nih.govresearchgate.net To overcome this, derivatization is employed to increase ionization efficiency and selectivity. nih.govresearchgate.net

One effective method for the analysis of both free and ether-bonded sterols is thermochemolysis using tetramethylammonium hydroxide (TMAH). dntb.gov.uanih.gov This technique simultaneously performs hydrolysis and methylation, converting sterols into their more volatile methyl ether derivatives for analysis, often by gas chromatography-mass spectrometry (GC-MS). dntb.gov.uanih.gov The methylation efficiency in this process has been reported to be greater than 90%, allowing for stable and reliable analysis. nih.gov

For direct MS analysis, other derivatization strategies have been systematically compared. A study involving MALDI time-of-flight (TOF) MS evaluated the conversion of sterols into different derivatives to enhance their analytical signals. nih.gov Sterols, including cholesterol, were converted into N-methylpyridyl ethers, picolinyl esters, and sulphated esters. nih.gov The N-methylpyridyl ether derivatives were readily detected as positive ions ([M]+), while picolinyl esters were identified as sodiated adducts ([M+Na]+), and sulphated esters were best detected as negative ions ([M-H]-). nih.gov

Each derivative exhibits a characteristic fragmentation pattern in tandem MS (MS/MS) experiments, which is crucial for structural elucidation. Cleavage of the ether bond in N-methylpyridyl ethers results in a diagnostic fragment ion at m/z 110.04. nih.gov Despite this, N-methylpyridyl ethers were found to be unsuitable for the quantification of sterols. nih.gov In contrast, both sulphated and picolinyl esters provided excellent correlation coefficients in calibration curves, with limits of detection for cholesterol at 0.2 µg/mL and 1.5 µg/mL, respectively. nih.gov

Comparison of Derivatization Strategies for Sterol Analysis by MALDI-TOF-MS

Derivative TypeIonization ProductDiagnostic Fragment Ion (m/z)Suitability for QuantificationLimit of Detection (Cholesterol)Reference
N-methylpyridyl ether[M]⁺110.04UnsuitableNot Reported nih.gov
Picolinyl ester[M+Na]⁺146.03Suitable1.5 µg/mL nih.gov
Sulphated ester[M-H]⁻96.89Suitable0.2 µg/mL nih.gov

Preparation of Labeled Cholesterol from i-Cholesteryl Methyl Ether

i-Cholesteryl methyl ether serves as a valuable precursor for the synthesis of isotopically labeled cholesterol. researchgate.net The process involves an acid-catalyzed reaction where the ether is hydrolyzed with water enriched with heavy oxygen isotopes (¹⁷O or ¹⁸O) to form labeled cholesterol. researchgate.net

Research has identified optimal conditions to perform this conversion efficiently, particularly when using minimal quantities of expensive isotopically enriched water. researchgate.net The optimized methodology yields cholesterol with an isotopic enrichment greater than 90% of that of the water used in the reaction. researchgate.net The key conditions for this high-yield synthesis involve using trifluoromethanesulfonic acid as the catalyst in a 1,4-dioxane solvent at room temperature, with 5 equivalents of water. researchgate.net An alternative, though related, method involves hydrolyzing the i-cholesteryl methyl ether in aqueous dioxane with catalytic amounts of p-toluenesulfonic acid (PTSA) at elevated temperatures of 70-90°C to obtain cholesterol. google.com

Optimized Conditions for Synthesis of Labeled Cholesterol

ParameterConditionOutcomeReference
Precursori-Cholesteryl methyl etherOptimum yields; Isotopic enrichment >90% of that of the water used. researchgate.net
Labeled Reagent¹⁷O or ¹⁸O enriched water (5 equivalents)
CatalystTrifluoromethanesulfonic acid
Solvent1,4-dioxane
TemperatureRoom temperature

Structural Elucidation and Conformational Analysis of Cholesterol Methyl Ether

The three-dimensional architecture of cholesterol methyl ether in the solid state has been meticulously investigated using crystallographic techniques. These studies provide a precise map of atomic positions, offering insights into the molecule's conformation, how it compares to related compounds, and the forces governing its crystal lattice.

Crystal Structure Determination of Cholesteryl Methyl Ether

The crystal structure of cholesteryl methyl ether was determined through single-crystal X-ray diffraction. koreascience.krkoreascience.kr The compound crystallizes in the monoclinic space group P2₁, with two molecules per unit cell. koreascience.krkoreascience.kr The structure was solved using direct methods and refined through full-matrix least-squares calculations, resulting in a final R factor of 0.085 for 1479 observed reflections. koreascience.krkoreascience.kr

Crystallographic Data for Cholesteryl Methyl Ether koreascience.krkoreascience.kr
ParameterValue
Molecular FormulaCH₃OC₂₇H₄₅
Crystal SystemMonoclinic
Space GroupP2₁
a11.740 (8) Å
b7.576 (5) Å
c15.492 (10) Å
β110.39 (5)°
Z (Molecules/unit cell)2
Calculated Density (Dc)1.03 g/cm³
Observed Density (Do)0.96 g/cm³

Comparative Analysis of Ring and Tail Conformations with Other Cholesterol Derivatives

When compared with other cholesterol derivatives, the conformation of cholesteryl methyl ether is considered normal. koreascience.krkoreascience.kr The rigid tetracyclic ring system, a defining feature of the cholesterol framework, maintains its characteristic near-planar structure. koreascience.krnih.gov Similarly, the flexible isoprenoid tail at the C-17 position does not exhibit any unusual folding or orientation. koreascience.krkoreascience.kr This structural conservation indicates that the substitution of the 3β-hydroxyl group with a methoxy (B1213986) group does not induce significant conformational strain or alteration in the core steroid skeleton or its aliphatic side chain. koreascience.krkoreascience.kr

Spectroscopic Characterization in Research

Spectroscopic methods are crucial for the identification and structural confirmation of this compound. Mass spectrometry reveals how the molecule fragments, providing a molecular fingerprint, while nuclear magnetic resonance spectroscopy probes the chemical environment of each atom, confirming the connectivity and three-dimensional structure.

Mass Spectrometry (MS) Fragmentation Patterns of Sterol Methyl Ethers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing sterol methyl ethers. researchgate.net During MS analysis, these compounds undergo characteristic fragmentation, providing diagnostic ions that help in their identification. researchgate.netias.ac.in For Δ⁵-sterols like cholesterol, derivatization to the methyl ether and subsequent analysis reveals specific fragmentation patterns. researchgate.net Key fragmentation pathways include the cleavage of the side chain from the steroid nucleus and characteristic fissions within the D-ring. researchgate.netias.ac.in

Characteristic Mass Fragments for Δ⁵-Sterol Methyl Ethers researchgate.net
Fragment (m/z)Description
m/z 255A characteristic ion useful for detecting Δ⁵-type sterols.
m/z 215Another diagnostic fragment for Δ⁵-sterols.
[M - Side Chain]⁺Ion resulting from the cleavage of the C₁₇–C₂₀ bond, representing the loss of the entire side chain. ias.ac.in

The analysis of these fragmentation patterns is essential for distinguishing between different types of sterols and confirming the identity of this compound in complex mixtures, such as those derived from biological or geological samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive method for the structural confirmation of this compound. researchgate.netnih.gov ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments within the molecule, confirming the presence of the methyl ether group and the integrity of the cholesterol backbone. nih.gov

NMR studies are particularly useful for distinguishing this compound from native cholesterol. For instance, in membrane studies, the absence of the 3-OH group in the methyl ether derivative leads to different intermolecular interactions, which can be observed in the NMR spectra. core.ac.uk Specifically, certain spectral features associated with hydrogen bonding in cholesterol are absent in this compound. nih.gov Researchers have also used NMR to verify that derivatives like cholesteryl methyl ether are not metabolically altered when used in biological systems, such as yeast sterol auxotrophs, confirming that the compound remains intact while performing its function. researchgate.net

Theoretical and Computational Structural Modeling

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. These simulations are particularly useful for studying the conformational flexibility and interactions of sterol methyl ethers within various environments, such as biological membranes.

MD simulations have been extensively used to study cholesterol and its derivatives in lipid bilayers. aip.orgnsf.gov These studies reveal how sterols influence membrane properties like thickness, fluidity, and order. For instance, simulations have shown that cholesterol and related sterols can induce a higher degree of order in the acyl tails of phospholipids (B1166683) in a membrane. nsf.gov

Research on sterol-binding proteins has also employed MD simulations to understand the specificity of ligand binding. sdu.dk These simulations can reveal conformational changes in both the sterol and the protein upon binding, providing insights into the molecular recognition mechanisms. sdu.dk For example, simulations of various sterols within the Aster-A protein's binding domain have helped to explain the experimentally observed binding affinities. sdu.dk While these studies may not focus exclusively on this compound, the principles and methodologies are directly applicable. The substitution of the hydroxyl group with a methoxy group would be expected to alter the hydrogen bonding capabilities and polarity, which would, in turn, affect its interactions with surrounding molecules, a phenomenon that can be effectively probed using MD simulations.

Simulation Aspect Key Findings from Sterol Simulations
Membrane Properties Sterols increase membrane thickness and order of lipid tails. aip.orgnsf.gov
Protein-Ligand Binding MD simulations can elucidate the conformational changes upon binding and the basis for ligand specificity. sdu.dk
Intermolecular Interactions Van der Waals forces, hydrogen bonding, and dispersion interactions are crucial for the association of sterol structures. hw.ac.uk

Quantum chemical calculations provide fundamental insights into the electronic structure, molecular geometry, and energetic properties of molecules like this compound. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can be used to predict various molecular properties with a high degree of accuracy. acs.org

For instance, quantum chemical calculations can be used to determine optimized molecular geometries, vibrational frequencies (to compare with experimental IR spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

While specific quantum chemical studies on this compound are not detailed in the provided search results, the methodology is broadly applied to complex organic molecules. acs.orgbohrium.com For example, calculations on cholesterol itself have been performed to analyze its vibrational spectra and electronic transitions. researchgate.net Similar calculations for this compound would allow for a detailed comparison, highlighting the electronic effects of the methyl ether substitution. The crystal structure of cholesteryl methyl ether has been determined to be monoclinic, which can serve as a starting point for such calculations. koreascience.kr

Calculated Property Significance
Optimized Molecular Geometry Provides the most stable three-dimensional arrangement of atoms.
Vibrational Frequencies Allows for the theoretical prediction and assignment of IR and Raman spectral bands. researchgate.netbohrium.com
HOMO-LUMO Energies Indicates the electronic excitability and chemical reactivity of the molecule. researchgate.net
Molecular Electrostatic Potential Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Membrane Biophysics and Sterol Ether Analogues in Model Systems

Cholesteryl Methyl Ether as a Model for Cholesterol Functionality in Membranes

Cholesteryl methyl ether, a derivative of cholesterol where the 3β-hydroxyl group is replaced by a methoxy (B1213986) group, has been instrumental as a molecular tool in biophysical studies to elucidate the specific roles of cholesterol in biological membranes. By modifying this key functional group, researchers can investigate the structural and functional importance of the hydroxyl moiety in mediating cholesterol's effects on membrane properties.

Cholesteryl methyl ether mimics cholesterol in its ability to induce condensation and order in phospholipid bilayers, albeit with reduced efficiency. The "condensing effect" refers to the ability of a sterol to decrease the average area occupied by phospholipid molecules in a monolayer, leading to a more tightly packed and ordered membrane. Studies on mixed monolayers of sterols and phospholipids (B1166683) have demonstrated this effect. For instance, in a mixed film with dioleoylphosphatidylcholine at a surface pressure of 5 mN/m, cholesteryl methyl ether causes a reduction in the mean molecular area, a direct measure of condensation. uu.nl This indicates that the bulky, rigid ring structure of the sterol is a primary driver of the condensation effect.

The ordering of acyl chains within the bilayer is quantified by the order parameter, which can be measured using techniques like nuclear magnetic resonance (NMR) or electron spin resonance (ESR) spectroscopy. A higher order parameter signifies a more ordered, less fluid membrane core. Like cholesterol, cholesteryl methyl ether increases the order parameter of phospholipid acyl chains. ias.ac.in However, the absence of the 3β-hydroxyl group, which can form hydrogen bonds with the phospholipid headgroups, is thought to weaken this ordering effect compared to that of native cholesterol. researchgate.net

Table 1: Condensing Effect of Cholesteryl Methyl Ether in a Mixed Monolayer

Sterol Phospholipid Mole Fraction of Sterol Surface Pressure (mN/m) Reduction in Mean Molecular Area (Ų/molecule)
Cholesteryl Methyl Ether Dioleoylphosphatidylcholine 50 mol% 5 10.5
Cholesteryl Methyl Ether Dioleoylphosphatidylcholine 50 mol% 20 9.5

Data sourced from studies on mixed monolayers, indicating the deviation from ideal mixing behavior. uu.nl

The interaction of cholesteryl methyl ether with phospholipid bilayers, such as those composed of egg phosphatidylcholine (egg PC), has been a subject of significant research. While it substitutes for cholesterol in some capacities, the modification of the polar headgroup alters the nature of its interaction. Cholesterol's 3β-hydroxyl group is positioned at the membrane-water interface, where it is believed to form hydrogen bonds with the ester carbonyl or phosphate (B84403) oxygen atoms of phospholipids. ias.ac.in This interaction is crucial for the precise orientation and positioning of cholesterol within the bilayer.

In contrast, the methoxy group of cholesteryl methyl ether is less polar and acts as a hydrogen bond acceptor only, not a donor. This difference affects its interaction with egg PC. Studies have shown that while cholesteryl methyl ether does interact with phospholipids and can be incorporated into bilayers, the specific hydrogen-bonding network that characterizes cholesterol-phospholipid interactions is absent. uu.nlias.ac.in Despite this, it has been observed that cholesteryl methyl ether can still support the growth of certain yeast mutants that are auxotrophic for sterols, suggesting it fulfills at least the essential "bulk" requirement of a sterol in a membrane. ias.ac.in

Cholesterol is a key regulator of membrane fluidity, decreasing it at temperatures above the phase transition of the phospholipids and increasing it at lower temperatures. Cholesteryl methyl ether also modulates membrane fluidity, primarily by ordering the acyl chains of phospholipids, which leads to a decrease in fluidity in the liquid-crystalline state. uu.nlnih.gov

This ordering effect directly impacts membrane permeability. A more ordered, condensed membrane presents a more significant barrier to the passive diffusion of small molecules. Studies using liposomes have shown that cholesteryl methyl ether can reduce the permeability of membranes to molecules like glucose. However, its effectiveness is notably less than that of cholesterol. Research indicates that cholesteryl methyl ether exhibits approximately 62% of the permeability-reducing effect of cholesterol under similar conditions. nih.gov This reduced efficacy is attributed to the weaker interaction with phospholipids due to the absence of the 3β-hydroxyl group. nih.gov

Table 2: Relative Efficacy of Sterol Analogues in Reducing Glucose Permeability of Liposomes

Sterol Efficacy Relative to Cholesterol (%)
Cholesterol 100
Cholesteryl (2'-hydroxy)-3-ethyl ether ~100
Cholesteryl methyl ether 62
Cholesteryl ethyl ether 33

Data derived from glucose permeability assays on liposomal membranes. nih.gov

Comparative studies using cholesteryl methyl ether and other cholesterol analogues have been pivotal in concluding that a free 3β-hydroxyl group is not an absolute prerequisite for all sterol-like functions in membranes. nih.gov While this group is essential for the most effective interactions and the full expression of cholesterol's membrane-modulating properties, its absence does not completely abolish these functions. ias.ac.innih.gov

Membrane Transport and Trafficking Research utilizing Cholesterol Methyl Ether

The unique properties of cholesteryl methyl ether have also been exploited in studies of membrane transport and the dynamics of cholesterol trafficking between membranes.

A notable application of cholesteryl methyl ether is in studying the exchange of sterols in biological membranes. Research has demonstrated that the cholesterol present in erythrocyte (red blood cell) membranes can be exchanged for cholesteryl methyl ether. researchgate.net This process can be facilitated by the use of cyclodextrins, which are cyclic oligosaccharides capable of forming inclusion complexes with hydrophobic molecules.

In these experiments, cholesteryl methyl ether is first encapsulated within the hydrophobic cavity of a carrier molecule like hydroxypropyl-β-cyclodextrin. When these inclusion complexes are introduced to a suspension of erythrocytes, the cyclodextrin (B1172386) acts as a shuttle, facilitating the transfer. It can extract a cholesterol molecule from the erythrocyte membrane and, in a rapid exchange process, deliver the cholesteryl methyl ether molecule to the membrane. This exchange has been observed to occur very quickly, within a minute, demonstrating the dynamic nature of membrane cholesterol and providing a powerful method to modify the sterol composition of cell membranes in situ for functional studies. researchgate.net

Interactions with Ether Phospholipids and Implications for Cholesterol Trafficking

The interaction between sterols and phospholipids is a cornerstone of membrane structure and function. In membranes containing ether phospholipids, cholesterol has been observed to primarily form hydrogen bonds with the phosphate oxygen of the lipid headgroup. nih.govresearchgate.net This is in contrast to ester-containing membranes where cholesterol tends to hydrogen-bond with the backbone ester carbonyls. nih.govresearchgate.net This differential interaction causes cholesterol to be positioned closer to the bilayer surface in ether lipid membranes, leading to a dehydration of the phosphate moiety. nih.govresearchgate.net

This distinct positioning of cholesterol in ether lipid bilayers may be crucial for understanding its role in cholesterol efflux, a key process in cholesterol trafficking. nih.gov The more superficial location of cholesterol could increase its rate of desorption from the membrane, thereby facilitating its removal by acceptors like high-density lipoproteins (HDL). nih.gov Indeed, a deficiency in plasmalogens, a major class of ether lipids in mammalian cells, has been linked to altered cholesterol transport and distribution. nih.gov

Studies using this compound, where the 3β-hydroxyl group is replaced by a methoxy group, have further illuminated the role of this specific chemical group in membrane interactions. Research has shown that this compound can reduce the energy content of the gel-to-liquid-crystalline phase transition of dipalmitoylphosphatidylcholine (DPPC), an effect that is nearly as pronounced as that of cholesterol itself. nih.govuu.nl This indicates that the bulky steroid ring structure plays a more significant role than the 3β-hydroxyl group in ordering the lipid acyl chains. researchgate.net

Cyclodextrin-Mediated Manipulation of Sterol Ether Content in Model Membranes

Cyclodextrins are cyclic oligosaccharides capable of encapsulating hydrophobic molecules, making them valuable tools for manipulating the cholesterol content of membranes. plos.orgnih.gov Methyl-β-cyclodextrin (MβCD) is particularly effective at extracting cholesterol from membranes due to the complementary size of its hydrophobic cavity. plos.orgnih.govnih.gov

The mechanism of extraction is thought to involve the direct interaction of cyclodextrin with membrane-embedded cholesterol. plos.org It is proposed that cyclodextrin molecules approach the membrane surface, allowing cholesterol to move directly into the cyclodextrin's hydrophobic pocket without needing to fully desorb into the aqueous phase. plos.orgnih.gov This process has been visualized as the formation of a membrane-bound complex between cyclodextrin and cholesterol, which then desorbs into the solution. plos.orgresearchgate.net

The efficiency of cholesterol extraction by different cyclodextrins has been studied, with findings indicating that methylated β-cyclodextrins show the highest affinity for cholesterol. mdpi.com Studies have demonstrated a significant reduction in cholesterol content in various cell and model membranes following treatment with MβCD. nih.gov This tool has been instrumental in studying the effects of cholesterol depletion on various cellular processes, including sphingolipid synthesis and cell signaling. nih.govbiorxiv.org

Self-Assembled Systems and Supramolecular Structures

The unique amphiphilic nature of cholesterol and its derivatives, including this compound, has been harnessed to create a variety of self-assembled systems with significant research applications.

Incorporation into Micelles and Liposomes for Research Applications

Cholesterol and its ethers are frequently incorporated into micelles and liposomes to modulate their physical properties and enhance their functionality, particularly in the context of drug delivery. d-nb.infonih.govnih.govnih.gov The hydrophobic cholesterol moiety typically forms the core of these structures, while hydrophilic segments form the outer shell. nih.govresearchgate.net

For instance, amphiphilic copolymers with cholesterol end-caps can self-assemble into micelles in aqueous solutions. d-nb.info The critical micelle concentration (CMC), a key parameter for micelle formation, is influenced by the balance between the hydrophobic cholesterol segment and the hydrophilic polymer chain. d-nb.info These micelles can encapsulate hydrophobic molecules, and their stability and drug-loading capacity are dependent on factors such as the polymer's molecular weight and the polarity of the solvent used during preparation. d-nb.infonih.gov

Liposomes, which are vesicular structures composed of a lipid bilayer, also benefit from the inclusion of cholesterol and its derivatives. This compound has been used to modify soy lecithin (B1663433) liposomes, resulting in nanoparticles with controlled size and surface charge. researchgate.net These modified liposomes have shown promise as biocompatible nanocarriers for various therapeutic agents. researchgate.net

Design of Amphiphilic Copolymers Containing this compound Moieties

The synthesis of amphiphilic copolymers incorporating this compound has led to the development of novel materials with tunable properties. lpnu.uaresearchgate.netnih.gov These copolymers often consist of a hydrophilic block, such as poly(ethylene glycol) (PEG), and a hydrophobic block containing the cholesterol derivative. nih.govnih.govnih.gov

One approach involves the reaction of copolymers like poly(maleic anhydride-co-poly(ethylene glycol) methyl ether methacrylate) with cholesterol to form polymers containing monocholesteryl maleic links. lpnu.uaresearchgate.net These resulting polymers can act as surfactants, forming micelles and micellar aggregates in aqueous solutions. lpnu.uaresearchgate.net

Another strategy is the synthesis of block copolymers where cholesterol is attached to a polymer backbone. For example, a pH-sensitive copolymer, poly(β-amino ester)-g-poly(ethylene glycol) methyl ether-cholesterol (PAE-g-MPEG-Chol), has been designed to self-assemble into core-shell micelles. nih.govnih.gov In this design, the cholesterol serves as the hydrophobic core, while the hydrophilic MPEG forms the protective shell. nih.gov Such intelligent biomaterials are being explored for applications like controlled drug release, where changes in the physiological environment can trigger the release of an encapsulated payload. nih.gov

Below is a table summarizing the properties of some self-assembled systems incorporating cholesterol derivatives:

Copolymer SystemSelf-Assembled StructureAverage Size (nm)Critical Micelle Concentration (mg/mL)Application
Cholesterol end-capped poly(poly(ethylene glycol) methyl ether methacrylate) (CO50)Micelles243.0 ± 15.14.33 x 10⁻⁴Controlled Drug Release d-nb.info
Cholesterol end-capped poly(poly(ethylene glycol) methyl ether methacrylate) (CO100)Micelles184.9 ± 9.23.15 x 10⁻⁴Controlled Drug Release d-nb.info
Cholesterol end-capped poly(poly(ethylene glycol) methyl ether methacrylate) (CO200)Micelles155.9 ± 7.12.53 x 10⁻⁴Controlled Drug Release d-nb.info
mPEG-Chol modified soy lecithin liposomes (mPEG-Chol-SLP)Liposomes173.10Not ApplicableDrug Delivery researchgate.net

Biochemical and Cellular Research Applications of Cholesterol Methyl Ether Non Human Organisms & Cell Lines

Microbial Biotransformation Research

Microbial biotransformation utilizes microorganisms to perform chemical reactions on complex molecules. Cholesterol methyl ether has been used as a substrate in such research to explore the metabolic pathways of bacteria and to synthesize novel steroid derivatives.

Mycobacterium species are known for their ability to degrade steroid compounds, including cholesterol. nih.gov Research has shown that various mycobacteria, including Mycobacterium phlei and other Mycobacterium sp., can transform cholesterol 3β-methyl ether. nih.govresearchgate.net The methyl ether at the 3β-position acts as a protecting group, preventing the typical oxidation at this site and directing the microbial enzymes to modify other parts of the steroid nucleus and side chain. This process allows for the creation of specific steroid metabolites.

The primary product resulting from the biotransformation of cholesterol 3β-methyl ether by Mycobacterium sp. is often Δ5-dehydroepiandrosterone 3β-methyl ether. researchgate.net This indicates that the microbial enzymes are capable of cleaving the cholesterol side chain while leaving the protected hydroxyl group intact.

In addition to this main product, other metabolites have been identified. Studies with Mycobacterium phlei have isolated three distinct transformation products nih.gov:

3β-methoxy-5-androsten-17-one (the major product)

3β-methoxy-dinor-5,17(20)-choladien-22-oic methyl ester

3β-methoxy-dinor-5-cholen-22-ol

The formation of these compounds demonstrates the specific enzymatic machinery within mycobacteria that can execute side-chain degradation. nih.gov

The outcome of the microbial biotransformation of this compound can be influenced by the addition of external substances to the culture medium. researchgate.net For example, the presence of methyl-β-cyclodextrin in the growth medium of Mycobacterium sp. was found to alter the ratio of the reaction products. researchgate.net Specifically, it increased the yield of Δ4-androstene-3,17-dione, suggesting that the cyclodextrin (B1172386) may improve the bioavailability of the substrate or influence enzymatic selectivity. researchgate.net

Furthermore, the use of inhibitors can reveal more about the metabolic pathways. When the biotransformation by M. phlei was conducted in the presence of 8-hydroxyquinoline, which inhibits steroid nucleus degradation, 1,4-androstadiene-3,17-dione was formed in addition to the other products. nih.gov This suggests that a partial splitting of the ether bond can occur under certain conditions. nih.gov

Table 2: Biotransformation of Cholesterol 3β-Methyl Ether by Mycobacteria

Microorganism Substrate Key Transformation Products Influencing Factors References
Mycobacterium sp. Cholesterol 3β-methyl ether Δ5-dehydroepiandrosterone 3β-methyl ether (main), Δ4-androstene-3,17-dione Addition of methyl-β-cyclodextrin alters product ratio. researchgate.net
Mycobacterium phlei Cholesteryl methyl ether 3β-methoxy-5-androsten-17-one (major), 3β-methoxy-dinor-5,17(20)-choladien-22-oic methyl ester, 3β-methoxy-dinor-5-cholen-22-ol 8-hydroxyquinoline addition leads to the formation of 1,4-androstadiene-3,17-dione. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
1,4-androstadiene-3,17-dione
3β-methoxy-5-androsten-17-one
3β-methoxy-dinor-5,17(20)-choladien-22-oic methyl ester
3β-methoxy-dinor-5-cholen-22-ol
8-hydroxyquinoline
Cholesterol
This compound
Cholesteryl methyl ether
Δ4-androstene-3,17-dione
Δ5-dehydroepiandrosterone 3β-methyl ether

Enzymatic Interactions and Biosynthetic Pathway Interrogation

This compound (CME), a synthetic derivative of cholesterol where the 3β-hydroxyl group is replaced by a methoxy (B1213986) group, serves as a valuable tool in biochemical and cellular research. nih.govresearchgate.net Its modified structure prevents the hydrogen bonding interactions typical of cholesterol's hydroxyl group, allowing researchers to probe the specific requirements of enzymatic processes and metabolic pathways. nih.gov This section explores the application of CME in studying sterol biosynthesis, the role of its methyl group in lipid interactions, and its influence on membrane order in non-human systems and cell lines.

Application in Studies of Sterol Biosynthesis Pathways in Non-Human Systems

This compound has been instrumental in elucidating the structural requirements of sterols for supporting the viability of organisms with defective biosynthetic pathways. A key model in this area is the Saccharomyces cerevisiae double mutant strain GL7, an effective sterol auxotroph that cannot synthesize its own sterols and requires an exogenous supply for growth. ias.ac.in Research has shown that this compound can effectively substitute for cholesterol in supporting the growth of this yeast mutant. ias.ac.in This finding is significant as it demonstrates that a free 3β-hydroxyl group is not an absolute prerequisite for sterol function in yeast membranes, allowing the organism to proliferate by incorporating the ether analogue. ias.ac.in

Further studies using the GL7 mutant confirmed that related derivatives, such as cholesteryl-(2'-hydroxy)-ethyl ether, also support growth as effectively as cholesterol. ias.ac.in This highlights that the yeast's metabolic machinery can accommodate specific modifications at the C3 position, making these analogues powerful probes for understanding sterol uptake and integration into cellular membranes.

The utility of this compound also extends to studying metabolic processes in prokaryotes. In Mycobacterium species, CME is used as a substrate to investigate sterol degradation pathways. Studies have shown that Mycobacterium phlei can transform this compound into several metabolites. nih.gov The primary product of this biotransformation is 3β-methoxy-5-androsten-17-one, with minor products also identified. nih.govresearchgate.net This metabolic activity indicates that even with the protected hydroxyl group, the sterol ring and side chain are accessible to the mycobacterial enzymatic machinery, providing insights into the mechanisms of sterol catabolism in these bacteria. nih.govpnas.org

Analysis of Cholesterol Methyl Groups in Regulating Membrane Order

Beyond the condensing effect, sterols play a crucial role in modulating the physical state and order of lipid membranes. This compound has been used in biophysical studies to parse the contribution of the 3-position group to this regulatory function. These investigations often use techniques like differential scanning calorimetry (DSC) to monitor the gel-to-liquid-crystalline phase transition of phospholipids (B1166683) and permeability assays with liposomes. nih.govuu.nl

DSC studies with dipalmitoylphosphatidylcholine (DPPC) bilayers show that this compound is nearly as effective as cholesterol at reducing the energy content (ΔH) of the main phase transition. nih.govuu.nl At a concentration of 30 mol%, CME reduces the transition's heat content by 90%, and the transition is completely eliminated at concentrations above 35 mol%. uu.nl This demonstrates a potent ability to disorder the tightly packed gel phase and promote a more fluid, liquid-ordered state, a hallmark of cholesterol's function. The effect diminishes with larger alkyl ethers; cholesteryl ethyl ether is less effective, and cholesteryl n-propyl ether has only a small effect. nih.govuu.nl

This ordering capability directly impacts a key function of the membrane: its permeability. In liposomal membrane models, the ability of sterols to reduce the passive leakage of small molecules like glucose is a measure of their ordering and packing efficiency. Cholesteryl methyl ether was found to be 62% as effective as cholesterol in reducing glucose permeability, while cholesteryl ethyl ether was only 33% as effective. nih.govuu.nl Derivatives that lacked a condensing effect, such as cholesteryl acetate (B1210297) and larger ethers, had no significant impact on permeability. uu.nl These findings collectively underscore that while the 3-hydroxyl group optimizes function, the methyl ether derivative largely preserves cholesterol's critical ability to order fluid membranes and decrease their permeability. nih.gov

Table 2: Effect of Cholesterol Derivatives on Membrane Properties
Sterol DerivativeEffect on Glucose Permeability of Liposomes (% of Cholesterol's effect)Effect on DPPC Phase Transition (ΔH)
Cholesterol100%Strong reduction, eliminates transition
Cholesteryl methyl ether62%Strong reduction, nearly as effective as cholesterol
Cholesteryl ethyl ether33%Moderate reduction
Cholesteryl n-propyl etherNot specifiedSmall reduction
Cholesteryl acetateNo effectConsiderable reduction
Cholesteryl methoxymethyl etherNo effectConsiderable reduction
Cholesteryl isopropyl etherNo effectNo effect
Cholesteryl butyl etherNo effectNo effect

Advanced Analytical Methodologies Utilizing Cholesterol Methyl Ether

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Methyl Ether Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Derivatization of sterols to their methyl ethers enhances their volatility, making them suitable for GC analysis. nih.gov

Optimization of Derivatization Protocols for Enhanced Detection and Quantification

To accurately analyze sterols using GC-MS, their hydroxyl groups must be derivatized to increase volatility. nih.gov While silylation is a common method, methylation to form sterol methyl ethers presents a viable alternative. nih.govresearchgate.net

One effective methylation technique is thermochemolysis with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.govresearchgate.net This method offers the advantage of simultaneous hydrolysis and methylation, allowing for the analysis of both free and ester-bonded sterols in a single, relatively rapid step. nih.govresearchgate.net The efficiency of this methylation process for sterols has been reported to be greater than 90%, ensuring stable and reliable analysis. nih.govresearchgate.net This approach is particularly beneficial for studies involving a large number of samples due to its reduced preparation time compared to traditional methods. nih.gov

Alternative derivatization methods include the use of boron trifluoride methanol (B129727) solution (BF3/MeOH), which has been shown to be a quick and simple protocol for the determination of total cholesterol in lipids. researchgate.net This method involves saponification followed by methylation and has demonstrated good recovery rates and accuracy when compared to standard methods. researchgate.net

It is important to note that while silylation is a popular derivatization technique, it can be sensitive to water and may lead to contamination of the GC inlet. nih.gov Methylation, therefore, provides a robust alternative for sterol analysis.

Interpretation of Characteristic Mass Fragments for Sterol Methyl Ethers

The mass spectra of sterol methyl ethers provide valuable information for their identification. Electron impact (EI) ionization is commonly used in GC-MS analysis of sterols. aocs.org The resulting mass spectra show a molecular ion peak ([M]⁺) and several characteristic fragment ions that are useful for structural elucidation. nih.govaocs.org

For sterol methyl ethers, key fragmentations include:

[M - 15]⁺ : Loss of a methyl group. nih.gov

[M - 32]⁺ : Loss of a molecule of methanol (CH₃OH). nih.govresearchgate.net

[M - 71]⁺ : Arises from the loss of CH₃–O–C₃H₄. nih.gov

Specific ions can be used to identify different types of sterols from their methyl ether derivatives. For instance, in the analysis of Δ⁵-sterols, characteristic mass fragments at m/z 255 and m/z 215 are useful for detection. nih.gov The ion at m/z 257 is characteristic of 5α(H)-stanols and 5β(H)-stanols. nih.gov For Δ⁵,²⁴(²⁸)-sterols, a characteristic ion at m/z 328, resulting from the loss of the side chain, is observed. nih.gov

The table below summarizes some characteristic mass fragments for different types of sterol methyl ethers. nih.gov

Sterol TypeCharacteristic Mass Fragments (m/z)
Δ⁵-Sterols255, 215
5α(H)- and 5β(H)-Stanols215, 257
Δ²²-Stanols257
4α-Me-Δ²²-Sterols330
Δ⁵,²⁴(²⁸)-Sterols328, 255

This table is based on data for various sterol methyl ethers and provides a general guide for interpretation.

Application in Environmental Sterol Analysis (e.g., sediment samples)

Sterol methyl ether analysis by GC-MS has been successfully applied to environmental samples, such as marine and tideland sediments. nih.govresearchgate.netdntb.gov.ua Sterols and their degradation products are valuable biomarkers for tracing the sources and diagenetic transformation of organic matter in the environment. mdpi.com

The analysis of sterol methyl ethers in sediment samples allows for the identification of various sterols, which can be linked to specific biological sources like microalgae, terrestrial plants, and fecal pollution. nih.gov For example, the detection of coprostanol methyl ether can indicate fecal contamination in an environment. nih.gov The thermochemolysis-TMAH method is particularly well-suited for sediment analysis as it can handle complex matrices and analyze a wide range of sterols simultaneously. nih.govresearchgate.net

Use as Internal Standards in Sterol Quantification

Accurate quantification in GC-MS analysis often relies on the use of an internal standard (IS). aocs.org An ideal internal standard should be structurally similar to the analytes but not present in the sample. tottori-u.ac.jp While compounds like 5α-cholestane and epicoprostanol (B1214048) are commonly used, cholesterol methyl ether itself is not typically employed as an internal standard for the analysis of other sterols, as it is a derivative of a common analyte. aocs.org

However, in specific applications, a related, labeled compound could serve as an excellent internal standard. For example, ¹³C-labeled cholesterol is used as an internal standard for the quantification of native cholesterol. nih.gov Similarly, a deuterated version of this compound could potentially be synthesized and used as an internal standard for the precise quantification of this compound. The use of a stable isotope-labeled internal standard is a powerful technique for correcting for variations in sample preparation and instrument response. nih.gov

High-Performance Liquid Chromatography (HPLC) of Sterol Methyl Ethers

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of sterols and their derivatives. Unlike GC, HPLC does not require the analytes to be volatile, offering an alternative approach for separation.

Reversed-Phase HPLC for Separation and Identity Confirmation

Reversed-phase HPLC (RP-HPLC) is a widely used mode of HPLC for the separation of nonpolar compounds like sterols and their ethers. In RP-HPLC, a nonpolar stationary phase is used with a more polar mobile phase.

Studies have shown that cholesterol and its ether derivatives can be separated using RP-HPLC. For instance, cholesterol and cholesteryl-(2'-hydroxy)-ethyl ether have been separated on an HPLC system using methanol as the mobile phase. ias.ac.in The separation of various steryl esters has also been achieved using reversed-phase liquid chromatography with a C18 (ODS) column and a mobile phase of acetonitrile-isopropanol. nih.gov

The retention behavior in RP-HPLC is influenced by the polarity of the molecule. The methylation of the hydroxyl group in cholesterol to form this compound increases its nonpolar character, which would lead to a longer retention time on a reversed-phase column compared to cholesterol under the same conditions. This difference in retention time can be used for the separation and confirmation of the identity of this compound in a sample mixture.

Method Development for Analysis in Biological Extracts

The development of robust analytical methods for the detection and quantification of sterols in biological extracts is a complex process that often utilizes this compound as a reference compound or internal standard. The inherent complexity of biological matrices, such as plasma, liver tissue, and cellular extracts, necessitates multi-step procedures to ensure accuracy and reproducibility. springernature.comresearchgate.net

Method development typically begins with an efficient lipid extraction procedure. A common approach involves the use of solvent systems like methyl-tert-butyl ether (MTBE)/methanol, which has been shown to provide clean and quantitative recovery of lipids from various biological samples. nih.govresearchgate.netmdpi.com Following extraction, a saponification step may be employed to hydrolyze cholesteryl esters, releasing free cholesterol which can then be analyzed alongside other sterols. However, care must be taken as this step can sometimes lead to the formation of byproducts that interfere with analysis. researchgate.net

For gas chromatography-mass spectrometry (GC-MS), the most widely used technique for sterol analysis, derivatization is often required to increase the volatility and thermal stability of the analytes. nih.govaocs.org While cholesterol and other sterols are typically converted to trimethylsilyl (B98337) (TMS) ethers, this compound, by its nature, does not require this step. aocs.orgresearchgate.net This property makes it an excellent candidate for use as an internal standard. researchgate.net An internal standard is a compound with similar chemical properties to the analyte that is added to the sample in a known quantity before processing. It helps to correct for any loss of analyte during sample preparation and for variations in instrument response.

In a study quantifying cholesterol in cell extracts, this compound (CME) was added to lipid extracts as an internal standard. researchgate.net The concentration of cholesterol was then determined by comparing the peak areas of cholesterol and the CME internal standard in the gas chromatogram. researchgate.net This approach improves the accuracy of the cholesterol determination. researchgate.net

The development process also involves optimizing the chromatographic separation and mass spectrometric detection parameters. For GC-MS analysis, this includes selecting the appropriate capillary column (e.g., nonpolar OV-1 or polar Silar 10C) and optimizing the temperature program to achieve baseline separation of different sterols. nih.gov The mass spectrometer is typically operated in electron ionization (EI) mode, and specific ions are monitored for quantification (Selected Ion Monitoring, SIM) to enhance sensitivity and selectivity. nih.gov

Table 1: Key Parameters in GC-MS Method Development for Sterol Analysis

Parameter Description Example/Rationale
Extraction Solvent Used to isolate lipids from the biological matrix. Methyl-tert-butyl ether (MTBE) is favored for high-throughput applications due to its low density, which simplifies automated handling. nih.govresearchgate.net
Derivatization Chemical modification to improve volatility and peak shape for GC analysis. Sterols are often converted to trimethylsilyl (TMS) ethers using reagents like BSTFA. This compound does not require this. aocs.org
Internal Standard A known amount of a similar compound added to samples and standards to correct for analytical variability. This compound is used as an internal standard for cholesterol quantification due to its similar structure and chromatographic behavior. researchgate.net
GC Column The stationary phase that separates the components of the mixture. Nonpolar columns (e.g., OV-1) separate esters by carbon number, while polar columns (e.g., Silar 10C) separate them by degree of unsaturation. nih.gov
MS Detection Mode The method used by the mass spectrometer to detect and quantify ions. Electron Ionization (EI) is common. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 458 for TMS-cholesterol) increases sensitivity. nih.govresearchgate.net

Integration with Other Analytical Techniques

This compound is not only significant in standalone analytical methods but also plays a role in integrated and combinatorial approaches aimed at achieving a more complete understanding of the sterolome.

Combinatorial Approaches for Comprehensive Sterol Profiling

Comprehensive sterol profiling requires analytical strategies that can identify and quantify a wide array of sterols present in a single sample. One such powerful technique is thermochemolysis using tetramethylammonium hydroxide (TMAH). nih.govresearchgate.net This method combines hydrolysis and methylation into a single, rapid step. When applied to a biological extract, it converts both free sterols and those bound in esters into their corresponding sterol methyl ethers. nih.gov

This derivatization to methyl ethers allows for the simultaneous analysis of a diverse range of sterols by GC-MS. nih.govresearchgate.net For example, a study using the TMAH method on a sediment sample successfully identified over 10 different sterols, including cholesterol, sitosterol, brassicasterol, and coprostanol, all as their methyl ether derivatives. nih.gov The mass spectra of these sterol methyl ethers provide characteristic fragmentation patterns that are crucial for their identification. For instance, Δ⁵-sterols show characteristic fragments at m/z 255 and 215. nih.gov This combinatorial approach, converting a complex mixture of native sterols into a single class of derivatives (methyl ethers), simplifies the chromatographic analysis and allows for a broad screening of the sterol profile in a single run.

The integration of such derivatization techniques with high-resolution GC-MS provides a powerful platform for metabolomics and environmental studies, where understanding the full spectrum of sterols can provide insights into biological sources and processes. nih.gov

Table 2: Characteristic Mass Fragments of Sterol Methyl Ethers via TMAH-GC-MS

Sterol Type Characteristic m/z Fragments Reference
Δ⁵-Sterols (e.g., this compound) 255, 215 nih.gov
5α(H)-Stanols 257 nih.gov
5β(H)-Stanols (e.g., Coprostanol methyl ether) 257 nih.gov
Δ⁵,²⁴⁽²⁸⁾-Sterols (e.g., Isofucosterol methyl ether) 328, 313, 285, 255, 213 nih.gov

Data derived from a study on methyl ether-derivatized sterols produced via thermochemolysis. nih.gov

Quantitative Analysis in Complex Biological Matrices

The accurate quantification of sterols, including this compound, in complex biological matrices like plasma, serum, or tissues presents significant analytical challenges. springernature.commdpi.comresearchgate.net These matrices contain a multitude of compounds that can interfere with the analysis, a phenomenon known as the matrix effect. Techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) are increasingly employed to overcome these challenges. mdpi.comresearchgate.net

LC-MS/MS offers high selectivity and sensitivity, allowing for the direct analysis of analytes in complex mixtures with minimal sample cleanup. mdpi.com For the analysis of neutral lipids like cholesterol and its ethers, which can be difficult to ionize effectively using electrospray ionization (ESI), precursor ion scanning methods are utilized. nih.gov In the analysis of cholesteryl esters, for example, a precursor ion scan for the common cholesteryl cation fragment (m/z 369.3) is used to selectively detect all cholesteryl ester species in the sample. nih.gov A similar targeted approach could be developed for this compound.

A critical component of accurate quantification in complex matrices is the use of an appropriate internal standard. researchgate.net As previously mentioned, this compound itself can serve this purpose for cholesterol analysis. researchgate.net Conversely, when quantifying this compound, a stable isotope-labeled version (e.g., d3-cholesterol methyl ether) or a structurally similar compound not naturally present in the sample would be the ideal internal standard.

The extraction method is also crucial for reliable quantification. Traditional methods like Folch or Bligh and Dyer extractions use chloroform (B151607), which is dense and poses health risks. nih.gov Modern high-throughput methods often favor extraction with MTBE, which is less dense than the aqueous phase, simplifying the collection of the lipid-containing organic layer and lending itself to automation. nih.govresearchgate.net Studies have shown that the MTBE protocol provides similar or better recovery for most major lipid classes, including cholesterol, compared to traditional methods. nih.gov The optimization of these extraction and analysis techniques is essential for obtaining accurate quantitative data on sterols like this compound from intricate biological systems. mdpi.com

Functionalized Cholesterol Methyl Ethers and Advanced Research Applications

Design and Synthesis of Novel Cholesterol Methyl Ether Derivatives

The synthesis of functionalized cholesterol ethers is a cornerstone for their application in research. By modifying the cholesterol molecule, scientists can create probes and anchors that serve specific functions, from tracking molecular pathways to delivering therapeutic agents. The key is to append functional moieties to the cholesterol scaffold, often using a spacer or linker to ensure the appended group is accessible and functional.

The introduction of specific functional groups onto a cholesterol ether backbone allows for the creation of highly specialized molecular probes. These probes are instrumental in studying the complex roles of cholesterol in biological membranes and its trafficking pathways.

Fluorescent Probes: To visualize cholesterol's distribution and movement within cells, fluorescent dyes are attached to cholesterol analogues. For instance, BODIPY (boron-dipyrromethene) fluorophores have been conjugated to cholesterol derivatives to create probes for high-resolution imaging. researchgate.netresearchgate.net The synthesis can involve linking the dye to the cholesterol backbone, sometimes with a linker to minimize interference with cholesterol's natural behavior. researchgate.net These fluorescent cholesterol analogues help in monitoring cholesterol pools in different cellular compartments and its efflux to acceptors like high-density lipoproteins (HDL). researchgate.net

Photoaffinity Labels: For identifying and studying cholesterol-binding proteins, photoactivatable groups are incorporated into the cholesterol structure. A diazirine group, for example, can be installed on the cholesterol core. nih.gov Upon photoactivation with UV light, this group forms a highly reactive carbene that covalently crosslinks with nearby molecules, allowing researchers to "capture" and identify proteins that interact with cholesterol in its microenvironment. This technique has been crucial in studying the proteins involved in intracellular cholesterol transport, such as Niemann-Pick C1 (NPC1) and C2 (NPC2). nih.gov

Reactive Groups for Bio-conjugation: Cholesterol derivatives are often synthesized with terminal reactive groups like azides or amines, which allow for easy attachment of other molecules through highly efficient and specific chemical reactions. mdpi.com For example, a cholesterol derivative bearing an azide (B81097) group can be reacted with a molecule containing an alkyne group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This method has been used to attach carbohydrate moieties, such as galactose and N-acetylglucosamine, to cholesterol to create glycolipids for studying carbohydrate-mediated cell recognition and liposome (B1194612) targeting. mdpi.com Similarly, oxyamine-terminated cholesterol has been synthesized for chemoselective ligation to form lipid assemblies. mdpi.com

To ensure that a functional group attached to cholesterol is properly exposed and does not hinder the sterol's insertion into membranes, a spacer or linker arm is often placed between the cholesterol base and the functional moiety.

Ethylene (B1197577) glycol-based spacers are particularly common and effective. ias.ac.in For example, cholesteryl-(2'-hydroxy)-ethyl ether, where an ethylene glycol unit is linked to cholesterol's 3β-hydroxyl group, has been shown to effectively substitute for natural cholesterol in membranes. ias.ac.in This demonstrates that the ether-linked spacer preserves the essential membrane functions of cholesterol, making it an ideal anchor. The terminal hydroxyl group of the spacer can then be further modified to attach molecules of interest, such as antibodies, sugars, or polymers like polyethylene (B3416737) glycol (PEG). ias.ac.in

The synthesis of these analogues often involves standard organic chemistry reactions. A common approach for creating ether linkages is the Williamson ether synthesis. For attaching PEG chains, a pre-synthesized Chol-PEG-NH2 can be reacted with an activated ester to form a stable amide bond at the end of the spacer. mdpi.com The choice of linker length and composition is critical, as it can profoundly influence the biological activity and targeting capabilities of the final conjugate. researchgate.net

Spacer/Linker Type Synthetic Method Example Purpose/Application Reference
Ethylene GlycolWilliamson Ether SynthesisProvides a short, flexible spacer for attaching targeting molecules while maintaining membrane function. ias.ac.in
Polyethylene Glycol (PEG)Amidation of Chol-PEG-NH2Creates a hydrophilic shield for "stealth" liposomes; provides a long linker for attaching targeting ligands. mdpi.comnih.gov
Tetraethylene Glycol (TEG)CuAAC reaction with propargylated-TEGActs as a flexible linker in liquid crystal synthesis. mdpi.com
Aliphatic ChainsSteglich EsterificationInfluences probe localization within the cell (e.g., membrane vs. lipid droplets). researchgate.net

Application in Biomedical Research Technologies (In Vitro/Ex Vivo)

The unique properties of functionalized cholesterol ethers make them invaluable tools in a range of biomedical research technologies, particularly in the development of advanced delivery systems for drugs and genes.

Cholesterol is a fundamental component of liposome formulations, providing stability and modulating membrane fluidity. Cholesterol ether derivatives leverage this natural affinity for lipid bilayers, serving as robust anchors to tether other molecules to the liposome surface. nih.govnih.gov

When a cholesterol-PEG conjugate is incorporated into a liposome, the cholesterol end embeds firmly within the lipid bilayer, while the hydrophilic PEG chain extends into the aqueous environment. This creates a protective layer that sterically hinders the binding of plasma proteins (opsonins), thereby reducing uptake by the mononuclear phagocyte system and significantly prolonging the liposome's circulation time in the bloodstream—a concept known as the "stealth effect". nih.govnih.gov

Furthermore, the end of the PEG chain can be functionalized with a targeting ligand, such as folic acid, to direct the liposome to specific cells that overexpress the corresponding receptor (e.g., the folate receptor on many cancer cells). nih.gov Studies have confirmed that cholesterol is a viable and effective anchor for both PEGylation and the attachment of targeting ligands, creating stable, long-circulating, and target-specific drug delivery vehicles. nih.gov The use of an ether linkage between cholesterol and the spacer is particularly advantageous due to its higher stability compared to ester linkages, preventing premature cleavage of the targeting or stealth moiety. acs.org

Cholesterol ethers are integral to the design of "smart" drug delivery systems, such as pH-sensitive micelles. These nanocarriers are designed to be stable in the bloodstream (at physiological pH ~7.4) but to disassemble and release their drug payload in the slightly acidic microenvironments characteristic of tumors or endosomes (pH ~6.0-6.5). nih.govnih.gov

In a typical design, a novel amphiphilic copolymer is synthesized, consisting of a hydrophobic cholesterol segment and a hydrophilic, pH-sensitive polymer segment, such as poly(β-amino ester) (PAE). nih.govnih.gov The cholesterol group, linked to the polymer backbone, drives the self-assembly of the copolymer into core-shell micelles in an aqueous solution, with the cholesterol forming the hydrophobic core that can encapsulate hydrophobic drugs like doxorubicin. nih.govresearchgate.net

The pH sensitivity comes from the PAE segment, which contains amino groups. At neutral pH, these groups are largely deprotonated and the polymer is less soluble, keeping the micelle intact. As the pH drops, the amino groups become protonated, increasing the polymer's hydrophilicity and causing electrostatic repulsion. nih.govresearchgate.net This leads to the swelling and eventual disassembly of the micelle, triggering a rapid release of the encapsulated drug precisely at the target site. Research has shown that micelles built with a poly(ethylene glycol) methyl ether-cholesterol structure exhibit low critical micelle concentrations (CMC), indicating high stability, and demonstrate significantly enhanced drug release at acidic pH compared to neutral pH. nih.govnih.gov

Polymer System pH Critical Micelle Concentration (mg/L) Average Particle Size (nm) Key Finding Reference
PAE-g-MPEG-Chol7.46.92125Stable at neutral pH. nih.govresearchgate.net
PAE-g-MPEG-Chol6.015.14165Destabilizes at acidic pH, enhancing drug release. nih.govresearchgate.net

In the field of non-viral gene therapy, cationic lipids are used to compact negatively charged DNA into nanoparticles called lipoplexes, which can then enter cells to deliver the genetic material. Cholesterol-based cationic lipids are favored due to their biocompatibility and ability to facilitate membrane fusion. nih.govmdpi.com

The type of linkage between the hydrophobic cholesterol anchor and the cationic headgroup is critical for transfection efficiency. Research has demonstrated a pronounced advantage for using a stable ether linkage over ester or carbamate (B1207046) bonds. acs.orgmdpi.com Cationic cholesterol ethers form more robust lipoplexes that are better able to withstand the biological environment and efficiently deliver their genetic payload into cells. acs.orgnih.gov

For example, lipids such as cholest-5-en-3β-oxyethane-N,N,N-trimethylammonium bromide, which features an ether linkage, have shown significantly greater transfection efficiencies than commercially available reagents, even in the presence of serum, which typically inhibits transfection. acs.org By synthesizing cholesterol ethers with various polyamine headgroups, researchers can fine-tune the charge density and structure of the cationic lipid to optimize DNA binding and delivery efficiency for different cell types in culture. nih.govmdpi.com The inherent stability of the ether bond contributes to a more effective and reliable gene transfer system for in vitro studies. mdpi.com

Future Directions and Emerging Research Avenues for Cholesterol Methyl Ether

Development of Novel Stereoselective Synthetic Pathways

The synthesis of cholesterol methyl ether and its analogs is a cornerstone for future research. While classical methods for etherification exist, the development of novel, highly stereoselective synthetic pathways is a key area of interest. This is crucial for producing enantiomerically pure sterol ethers, which are essential for detailed structure-function relationship studies.

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, methods involving stereospecific catalysts could provide higher yields and greater control over the stereochemistry at the C-3 position. Furthermore, the development of synthetic routes that allow for the facile introduction of various alkyl and functionalized ether linkages will broaden the library of available cholesterol ether analogs for diverse applications. A patent from 2020 describes a novel method for synthesizing vegan 25-OH cholesterol from phytosterol, which involves the formation of a phytosteryl-i-methyl ether intermediate. google.com This highlights the ongoing innovation in sterol modification.

Synthetic Goal Potential Methodologies Significance
High stereoselectivityUse of chiral catalysts, enzyme-mediated synthesisCrucial for understanding enantiomer-specific biological interactions.
Diverse ether linkagesWilliamson ether synthesis with functionalized alkyl halides, Mitsunobu reactionEnables the creation of a library of analogs with varied properties.
"Green" synthesisBiocatalysis, solvent-free reactionsReduces environmental impact and improves sustainability.

Advanced Biophysical Characterization in Complex Biological Mimics

Early studies established that this compound can mimic some of the membrane-ordering effects of cholesterol. uu.nl However, future research will delve deeper into its biophysical properties within more complex and biologically relevant model membranes. This includes multicomponent lipid bilayers that mimic the composition of specific cellular organelles or lipid rafts.

Advanced techniques such as solid-state NMR, neutron scattering, and atomic force microscopy will be pivotal in elucidating the precise orientation, dynamics, and interactions of this compound within these complex lipid environments. Understanding how the methoxy (B1213986) group alters interactions with neighboring lipids, particularly those with saturated and unsaturated acyl chains, is a key question. researchgate.net These studies will provide a more nuanced understanding of the role of the 3-hydroxyl group in cholesterol's function. uu.nl

Exploration of Unconventional Biological Roles in Diverse Organisms

While the primary role of cholesterol is well-established in mammalian cells, the function of sterols and their derivatives in other organisms is less understood. nih.gov Future research will likely explore the biological roles of this compound in a wider range of organisms, including yeast, fungi, and even some prokaryotes that require sterols for growth. uu.nlnih.gov

For example, studies on yeast mutants with defects in sterol biosynthesis could utilize this compound to dissect the specific structural requirements for sterol function in these organisms. uu.nl It has been shown that this compound can support the growth of a yeast mutant defective in 2,3-oxidosqualene-lanosterol cyclase. uu.nl Investigating its effects on membrane-bound enzyme activity and signaling pathways in these diverse biological contexts could reveal novel and unexpected functions for sterol ethers.

Integration of Omics Data with this compound Studies

The integration of "omics" technologies, such as lipidomics and metabolomics, will provide a systems-level understanding of the effects of this compound on cellular metabolism. By exposing cells or organisms to this compound and analyzing the global changes in lipid and metabolite profiles, researchers can identify downstream metabolic pathways that are influenced by alterations in membrane sterol structure. nih.gov

This approach can help to uncover previously unknown connections between membrane properties and cellular metabolic networks. For example, lipidomics analysis could reveal how the presence of this compound affects the abundance and distribution of other lipid species, providing insights into lipid homeostasis. nih.gov

Computational and In Silico Modeling of Sterol Ether-Protein Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between lipids and proteins at an atomic level. nih.govresearchgate.netacs.org Future research will increasingly employ these methods to model the interactions of this compound with membrane proteins. nih.gov

These simulations can predict how the substitution of the hydroxyl group with a methoxy group affects the binding of the sterol to specific sites on proteins, such as cholesterol recognition/interaction amino acid consensus (CRAC) motifs. nih.gov By comparing the simulated interactions of cholesterol and this compound with various membrane proteins, researchers can gain insights into the molecular basis of cholesterol's specific roles in modulating protein function. nih.govresearchgate.net These computational studies can guide the design of experiments to validate the predicted interactions. frontiersin.org

New Applications in Materials Science and Nanotechnology Research

The unique physicochemical properties of cholesterol and its derivatives make them valuable building blocks in materials science and nanotechnology. dtu.dk this compound, with its modified polarity and potential for self-assembly, is being explored for the creation of novel biomaterials and drug delivery systems.

For instance, polymers and liposomes incorporating this compound are being investigated for their potential in controlled drug release. researchgate.netd-nb.info The modification of the headgroup can influence the packing of lipids in a liposome (B1194612), potentially affecting its stability and drug-loading capacity. researchgate.net Furthermore, cholesterol-based liquid crystals have applications in photonics and electronics, and the introduction of a methyl ether group could be used to fine-tune their liquid crystalline properties. mdpi.com The self-assembly of cholesterol-tethered polymers into hydrogel networks is another area of active research with potential biomedical applications. researchgate.net

Q & A

Q. What are the standard methodologies for synthesizing and purifying cholesterol methyl ether in laboratory settings?

this compound is typically synthesized via methylation of cholesterol using methylating agents like methyl iodide in the presence of a base. Purification often involves solvent extraction (e.g., tert-butyl methyl ether) followed by chromatography (e.g., silica gel). Gas chromatography (GC) or GC-mass spectrometry (GC/MS) is used to confirm purity, with trimethylsilyl derivatives enhancing detection sensitivity .

Q. How is this compound quantified in lipid extracts, and what validation steps are required?

Quantification commonly uses GC with flame ionization detection (FID) or high-performance thin-layer chromatography (HPTLC). Internal standards (e.g., 5α-cholestane) are critical for calibration. Validation includes testing recovery rates, linearity across concentration ranges, and inter-assay precision. For complex matrices, saponification and lipid phase separation (organic vs. aqueous) are necessary to isolate cholesterol derivatives .

Q. What role does this compound play in membrane studies, and how is its incorporation verified?

this compound is used to study membrane fluidity and lipid raft dynamics due to its altered hydrophobicity compared to cholesterol. Incorporation is verified using fluorescent probes (e.g., BODIPY-cholesterol analogs) or isotopic labeling, followed by fluorescence microscopy or scintillation counting. Membrane fractions are often isolated via ultracentrifugation and analyzed for lipid composition .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved in tracer studies?

Contradictions may arise from differences in experimental models (e.g., cell lines vs. animal tissues) or extraction protocols. To resolve these:

  • Standardize lipid extraction methods (e.g., methyl tert-butyl ether/methanol partitioning) .
  • Use stable isotope-labeled this compound to track turnover rates via LC-MS/MS.
  • Perform meta-analyses with strict inclusion criteria (e.g., Newcastle-Ottawa Scale) to assess study quality and heterogeneity .

Q. What experimental designs mitigate artifacts when studying this compound in neurological systems?

Key considerations:

  • Avoid delipidation-induced protein loss by using lyophilization and gentle resuspension buffers .
  • Validate exosome isolation protocols (e.g., anti-ALIX/TSG101 antibodies) to ensure this compound is not co-precipitated with non-specific lipid aggregates .
  • Include controls with cholesterol analogs lacking the methyl group to isolate methylation-specific effects .

Q. How do structural modifications (e.g., methylation site) influence this compound’s interaction with lipid transporters like Patched-1?

Advanced approaches include:

  • Molecular dynamics simulations to predict binding affinity changes in Patched-1’s sterol-sensing domain.
  • Competitive binding assays using radiolabeled cholesterol and its methyl ether derivative in NIH 3T3 cells overexpressing Patched-1 .
  • Circular dichroism to monitor conformational changes in the transporter upon lipid binding .

Methodological Resources

  • Lipid Extraction : Use methyl tert-butyl ether/methanol (1:1) for high recovery of neutral lipids .
  • Chromatography : DB5-MS columns for GC separation; HPTLC with hexane/ethyl acetate/acetic acid for resolving cholesterol derivatives .
  • Statistical Analysis : ANOVA with Duncan’s post hoc tests for comparing treatment groups in biological replicates .

Data Contradiction Analysis

  • Case Example : Discrepancies in hypocholesterolemic effects of this compound in rodent models.
    • Root Cause : Variability in diet composition (e.g., fatty acid methyl esters in feed) interfering with assays .
    • Resolution : Normalize data to baseline lipid profiles and use pair-fed control groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.